molecular formula C16H27N5O2S B4348585 N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4348585
M. Wt: 353.5 g/mol
InChI Key: GANLWOHPMHPYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This process can be carried out using various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, can significantly impact the efficiency of the synthesis process.

Mechanism of Action

The mechanism of action of N4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The pyrazole ring structure allows for various interactions with biological molecules, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N,3-dimethyl-1-(2-methylpropyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2S/c1-7-20-10-15(13(4)17-20)9-19(6)24(22,23)16-11-21(8-12(2)3)18-14(16)5/h10-12H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANLWOHPMHPYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)S(=O)(=O)C2=CN(N=C2C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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